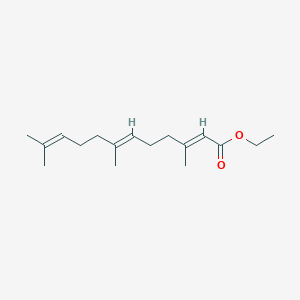

Ethyl trans,trans-farnesoate

Übersicht

Beschreibung

Ethyl trans,trans-farnesoate (ETAF) is a natural hormone found in crustaceans and insects. It is a sesquiterpenoid ester produced by the corpora allata glands. ETAF plays a vital role in the regulation of growth, reproduction, and development in crustaceans and insects. In recent years, ETAF has been studied for its potential applications in scientific research.

Wirkmechanismus

Ethyl trans,trans-farnesoate acts as a hormone in crustaceans and insects, regulating various physiological processes such as growth, reproduction, and development. It binds to specific receptors in the target cells, leading to the activation of signaling pathways that regulate gene expression. The mechanism of action of Ethyl trans,trans-farnesoate is complex and varies depending on the target cell and species.

Biochemische Und Physiologische Effekte

Ethyl trans,trans-farnesoate has several biochemical and physiological effects on crustaceans and insects. It regulates the synthesis of juvenile hormone, which is essential for the regulation of growth and development. Ethyl trans,trans-farnesoate also regulates the synthesis of ecdysteroids, which are essential for the regulation of molting and metamorphosis. In addition, Ethyl trans,trans-farnesoate has been shown to regulate the synthesis of vitellogenin, a protein essential for reproduction in female insects.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl trans,trans-farnesoate has several advantages for laboratory experiments. It is a natural hormone, making it more biologically relevant than synthetic hormones. Ethyl trans,trans-farnesoate can also be synthesized in large quantities, making it more accessible for scientific research. However, there are also limitations to using Ethyl trans,trans-farnesoate in laboratory experiments. It is only found in crustaceans and insects, limiting its applicability to other species. In addition, the mechanism of action of Ethyl trans,trans-farnesoate is complex, making it difficult to study.

Zukünftige Richtungen

There are several future directions for the study of Ethyl trans,trans-farnesoate. One direction is the development of Ethyl trans,trans-farnesoate as a potential alternative to chemical pesticides in agriculture. Another direction is the study of Ethyl trans,trans-farnesoate in other species, such as mammals, to understand its potential applications in human health. The development of new methods for the synthesis and purification of Ethyl trans,trans-farnesoate is also an area of future research. Overall, the study of Ethyl trans,trans-farnesoate has the potential to contribute to a better understanding of the regulation of growth, development, and reproduction in animals.

Wissenschaftliche Forschungsanwendungen

Ethyl trans,trans-farnesoate has been studied extensively for its potential applications in scientific research. It has been used as a model hormone to study the regulation of growth and development in crustaceans and insects. Ethyl trans,trans-farnesoate has also been studied for its potential applications in agricultural pest control. Several studies have shown that Ethyl trans,trans-farnesoate can regulate the reproduction and development of agricultural pests, making it a potential alternative to chemical pesticides.

Eigenschaften

CAS-Nummer |

19954-66-6 |

|---|---|

Produktname |

Ethyl trans,trans-farnesoate |

Molekularformel |

C17H28O2 |

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |

InChI |

InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+ |

InChI-Schlüssel |

RAVLTUCAFRTDRY-NWFDBUFXSA-N |

Isomerische SMILES |

CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

SMILES |

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |

Kanonische SMILES |

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |

Synonyme |

(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)

![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)